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1-Methylcyclohexane-1-thiol

Cat. No.: B13594298
M. Wt: 130.25 g/mol
InChI Key: OPVQCLPKQYQDFG-UHFFFAOYSA-N
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Description

Contextualization within Modern Thiol Chemistry

Thiols, the sulfur analogues of alcohols, are a cornerstone of organic chemistry, recognized for the distinct reactivity of the sulfhydryl group. nih.gov This group's moderate acidity and high nucleophilicity enable it to participate in a wide array of chemical transformations. In contemporary research, the thiol moiety is leveraged in "click chemistry" reactions, such as thiol-ene couplings to form hydrogels, and in the synthesis of complex natural products and pharmaceuticals. technologynetworks.com

The reactivity of thiols is central to their function. The sulfur atom can be readily oxidized to form disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. nih.gov This redox activity is crucial in biological systems, particularly in the context of the amino acid cysteine, where disulfide bonds are vital for protein tertiary structure. nih.gov Mechanistic studies of thiol-disulfide exchange have shown that the reaction typically proceeds via a one-step S_N2-type nucleophilic substitution, with the thiolate anion acting as the nucleophile. nih.gov The development of new synthetic methodologies continues to expand the utility of thiols, with recent advances in photoredox catalysis enabling novel C-S bond formations. researchgate.net

Significance of Tertiary Thiol Systems in Organic Synthesis and Mechanistic Inquiry

Tertiary thiols, such as 1-methylcyclohexane-1-thiol, present a unique set of challenges and opportunities in organic chemistry. The synthesis of enantiomerically pure tertiary thiols is a particularly formidable challenge. nih.govnih.gov Unlike the synthesis of tertiary alcohols, which can often be achieved by the nucleophilic addition to a prochiral ketone, the analogous approach for thiols is hampered by the instability and reactivity of the corresponding thioketones. nih.gov

This synthetic difficulty has spurred the development of specialized methods. Approaches to chiral tertiary thiols often involve either the stereoselective formation of a C-S bond at a quaternary carbon center or the creation of the quaternary carbon itself adjacent to a sulfur atom. beilstein-journals.org Modified Mitsunobu reactions have been explored for creating tertiary thioethers from hindered tertiary alcohols, though with limited success for simple alkyl-substituted substrates. nih.gov Other strategies involve the S_N2 displacement of leaving groups like sulfonates, but these are often only effective for specific substrate classes and not for generating simple, unactivated tertiary thiols. nih.gov

From a mechanistic standpoint, the steric hindrance of tertiary thiols significantly influences their reactivity compared to primary or secondary analogues. For instance, in studies of the reaction between thiols and selenious acid, 2-methyl-2-propanethiol (a tertiary thiol) exhibits reaction kinetics that are markedly different from primary thiols. tdl.org The reaction proceeds in two distinct stages, with the rate of the second stage being over 250 times slower for the tertiary thiol, allowing the stages to be investigated separately. tdl.org This distinct behavior makes tertiary thiols valuable for probing reaction mechanisms where steric factors play a dominant role.

Overview of Research Trajectories for Cyclohexane (B81311) Derivatives Bearing Thiol Functionality

The cyclohexane ring serves as a fundamental scaffold in organic chemistry, primarily due to its well-defined conformational preferences. The energetic difference between placing a substituent in an axial versus an equatorial position, known as the A-value, is a key concept for understanding molecular stability. masterorganicchemistry.commasterorganicchemistry.com For a methyl group, the A-value is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. masterorganicchemistry.com This conformational rigidity makes cyclohexane derivatives excellent models for studying stereoelectronic effects and reaction stereoselectivity. mst.edu

Research into cyclohexane thiols spans several fields. A notable area is in surface science, where thiols are used to form self-assembled monolayers (SAMs) on gold surfaces. Studies on cyclohexanethiol (B74751) (CHT) on Au(111) have shown that these molecules form long-range, two-dimensional ordered structures. acs.org The conformation of the adsorbed molecules, whether the sulfur anchor is in an equatorial or axial position relative to the cyclohexane ring, can be influenced by factors like concentration and temperature, which in turn affects the packing structure of the monolayer. acs.orgresearchgate.net The unique structure of this compound, with its geminal methyl and thiol groups, would be expected to influence this self-assembly process in distinct ways.

Furthermore, cyclohexanethiols are utilized as intermediates in the synthesis of biologically active compounds and in materials science. acgpubs.org For example, thiol-functionalized silica (B1680970) monoliths containing gold nanoparticles have been investigated as microreactors for selective oxidation reactions, where the thiol group serves to anchor the nanoparticles. worktribe.com The development of novel synthetic methods, such as the radical functionalization of C-H bonds, is expanding the ability to create diverse and complex cyclohexane derivatives with thiol functionality for a range of applications. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes key identifiers and calculated physical properties for the compound.

PropertyValueSource(s)
Molecular Formula C₇H₁₄S nist.gov
Molecular Weight 130.251 g/mol nist.gov
IUPAC Name This compound nist.gov
InChI Key OPVQCLPKQYQDFG-UHFFFAOYSA-N nist.gov
Boiling Point (Tboil) 437.30 K (Joback Method) chemeo.com
Enthalpy of Vaporization (ΔvapH°) 38.03 kJ/mol (Joback Method) chemeo.com
Octanol/Water Partition Coefficient (logPoct/wat) 2.495 (Crippen Method) chemeo.com

Table 2: Summary of Research Findings and Concepts This table highlights key research findings relevant to the study of tertiary and cyclohexane thiols.

Research AreaKey FindingSignificanceReference(s)
Asymmetric Synthesis The synthesis of enantiomerically pure tertiary thiols is significantly more challenging than for tertiary alcohols due to the instability of thioketone precursors.Drives the development of novel synthetic strategies for accessing sterically hindered, chiral sulfur compounds. nih.gov
Mechanistic Studies Tertiary thiols exhibit markedly different reaction rates compared to primary thiols in reactions with oxidizing agents like selenite, often due to steric hindrance.Allows for the isolation and study of reaction intermediates and provides insight into reaction mechanisms where steric bulk is a controlling factor. tdl.org
Conformational Analysis Substituents on a cyclohexane ring have a strong energetic preference for the equatorial position to minimize steric strain (A-value).The cyclohexane scaffold is a valuable platform for studying how molecular conformation influences reactivity and physical properties. masterorganicchemistry.com
Surface Science Cyclohexanethiol forms ordered self-assembled monolayers on gold surfaces, with conformational isomers (axial vs. equatorial) potentially coexisting and influencing the packing structure.Demonstrates the application of cyclohexane thiols in materials science and nanotechnology for modifying surface properties. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14S B13594298 1-Methylcyclohexane-1-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

1-methylcyclohexane-1-thiol

InChI

InChI=1S/C7H14S/c1-7(8)5-3-2-4-6-7/h8H,2-6H2,1H3

InChI Key

OPVQCLPKQYQDFG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)S

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Methylcyclohexane 1 Thiol and Analogues

Strategies for Carbon-Sulfur Bond Formation at Quaternary Centers

The construction of a C-S bond at a sterically congested quaternary carbon atom requires specialized synthetic approaches. Traditional methods often fall short, necessitating the development of innovative strategies.

Nucleophilic Addition Approaches to Tertiary Thiols

Nucleophilic substitution reactions are a fundamental method for forming carbon-heteroatom bonds. However, the S_N2 pathway is generally inefficient for creating tertiary thiols due to severe steric hindrance at the quaternary center, which favors elimination and S_N1 reactions. beilstein-journals.org Despite these challenges, specific strategies have been devised. One common laboratory method involves the reaction of a suitable tertiary alkyl halide, like 1-bromo-1-methylcyclohexane, with a sulfur nucleophile such as sodium hydrosulfide (B80085) (NaSH). Another approach is the addition of hydrogen sulfide (B99878) (H₂S) to alkenes. smolecule.com

A modified Mitsunobu reaction, developed by Mukaiyama and coworkers, allows for the formation of sulfur-substituted tertiary carbon atoms with inversion of stereochemistry. beilstein-journals.orgnih.gov This method utilizes benzoquinone derivatives as the oxidizing agent instead of the traditional azodicarboxylates. nih.gov The process involves the preparation of phosphinites from tertiary alcohols, which then undergo S_N2 substitution upon oxidative activation. beilstein-journals.orgnih.gov

Furthermore, the ring-opening of cyclic sulfamidates with sulfur nucleophiles provides a pathway to tertiary thiols with complete inversion of configuration. beilstein-journals.org The resulting thioether or thioacetate (B1230152) can be cleaved under acidic conditions to yield the desired tertiary thiol. beilstein-journals.orgnih.gov

In some cases, the direct thiolation of tertiary alcohols can be achieved. For instance, treating tertiary alcohols with thiourea (B124793) in a mixture of acetic acid and hydrobromic acid can directly convert them to the corresponding thiols. acs.orgacs.org This method is particularly effective for a range of tertiary alcohols capable of forming stable tertiary cations. acs.org

Starting MaterialReagent(s)Product TypeKey Feature
Tertiary Alkyl HalideSodium Hydrosulfide (NaSH)Tertiary ThiolDirect S_N2 displacement
Tertiary AlcoholChlorodiphenylphosphine, DBBQ, ThiolTertiary ThioetherModified Mitsunobu, inversion of stereochemistry
Cyclic SulfamidateSulfur Nucleophile, AcidTertiary ThiolRing-opening, inversion of configuration
Tertiary AlcoholThiourea, HBr, Acetic AcidTertiary ThiolDirect conversion via carbocation

Radical-Mediated Synthetic Routes for Thiol Introduction

Radical-mediated reactions offer an alternative pathway for the introduction of thiol groups, bypassing the limitations of nucleophilic substitution. These methods often involve the generation of a carbon-centered radical at the tertiary position, which is then trapped by a sulfur source.

One such strategy is the visible light-mediated radical decarboxylative thiolation of redox-active esters derived from tertiary carboxylic acids. nih.gov This approach allows for the formation of tertiary thiols under mild conditions and is applicable to a variety of substrates, including those with significant steric bulk like bridgehead thiols. nih.gov The reaction proceeds through the generation of a tertiary carbon radical from an N-hydroxyphthalimide (NHPI) ester, which is subsequently trapped by a sulfur donor. nih.gov

Another radical-based method involves the photolysis of carbonyl sulfide (COS) in the presence of a suitable hydrocarbon like methylcyclohexane (B89554). This process generates sulfur radicals that can add to the hydrocarbon substrate to form the thiol. Additionally, thiyl radicals, generated from precursors like thiols or disulfides, can participate in cyclization cascades of unsaturated substrates, ultimately leading to the formation of sulfur-containing cyclic compounds. nih.gov

Radical PrecursorSulfur SourceKey ProcessProduct
Redox-active esterSulfur donorDecarboxylative thiolationTertiary Thiol
Carbonyl Sulfide-Photolysis and radical additionThiol
Thiol/Disulfide-Radical-initiated cyclizationCyclic Thioether

Organometallic Reagent Applications in C-S Bond Formation (e.g., Grignard-type reactions followed by thiolation)

Organometallic reagents, particularly Grignard reagents, provide a powerful tool for carbon-carbon and carbon-heteroatom bond formation. In the context of thiol synthesis, Grignard reagents can be reacted with elemental sulfur to form magnesium thiolates, which upon acidic workup, yield the corresponding thiols. stackexchange.com This method is applicable to the synthesis of tertiary thiols by using a tertiary Grignard reagent. However, the reaction can sometimes lead to the formation of polysulfides, which may require a subsequent reduction step. stackexchange.com

An alternative to elemental sulfur is the use of disulfides, such as dibenzyl disulfide. The Grignard reagent adds to the disulfide, and the resulting thioether can be deprotected to afford the free thiol. stackexchange.com More recently, methods have been developed for the direct thioesterification of esters using a combination of a Grignard reagent and a thiol under mild conditions. nih.gov

Copper-catalyzed reactions have also emerged as a valuable strategy. For instance, a copper-catalyzed cyanothiolation of N-tosylhydrazones with thiocyanates allows for the simultaneous introduction of a sulfur and a cyano group onto a single carbon, forming α-arylthioalkanenitriles with a sulfur-substituted quaternary carbon center. rsc.org

Organometallic ReagentSulfur SourceIntermediateFinal Product
Grignard ReagentElemental SulfurMagnesium ThiolateThiol
Grignard ReagentDibenzyl DisulfideThioetherThiol (after deprotection)
Grignard Reagent/ThiolEsterThiolateThioester
Copper CarbeneThiocyanateCopper(III) Carbene/Sulfur Ylideα-Arylthioalkanenitrile

Reductive Sulfidation of Carbonyl Precursors

Reductive sulfidation offers a direct route to thiols from carbonyl compounds. This transformation can be achieved using various chemical protocols, often under conditions that are far from physiological. researchgate.net A common reagent for this purpose is phosphorus decasulfide (P₄S₁₀), also known as the Berzelius reagent. researchgate.netacs.orgacs.org The reaction generally proceeds in two steps: the conversion of the ketone or aldehyde to a thione intermediate, followed by its reduction to the corresponding thiol. acs.org However, in some cases, particularly with carbonyls possessing electron-withdrawing groups or aromatic rings, the direct transformation to the thiol can occur in a single step with P₄S₁₀. acs.orgacs.org

Microbiological reductive sulfidation has also been explored as an alternative, environmentally friendly approach. Certain sulfate-respiring bacteria, such as Desulfovibrio sp. 86, have demonstrated the ability to convert a variety of aldehydes and ketones into their corresponding thiols. acs.orgacs.org Interestingly, in these biotransformations, the thione intermediate is typically not detected, suggesting a different reaction mechanism compared to chemical reductive sulfidation. acs.org

Carbonyl PrecursorReagent/MethodKey Feature
Ketone/AldehydePhosphorus Decasulfide (P₄S₁₀)Chemical conversion, may involve thione intermediate
Ketone/AldehydeDesulfovibrio sp. 86Microbiological conversion, no thione intermediate detected

Enantioselective and Diastereoselective Synthesis of Chiral Tertiary Thiols

The synthesis of enantiomerically pure tertiary thiols is a significant synthetic challenge. beilstein-journals.orgnih.gov The development of stereoselective methods to access these valuable chiral molecules is an active area of research.

Intramolecular Arylation of Lithiated Thiocarbamates

A notable advancement in the enantioselective synthesis of tertiary thiols is the intramolecular arylation of lithiated thiocarbamates. beilstein-journals.orgnih.govrsc.orgrsc.orgacs.org This method involves the treatment of an N-aryl S-α-alkylbenzyl thiocarbamate with a strong base, such as lithium tetramethylpiperidide (LiTMP), to generate a lithiated intermediate. rsc.orgrsc.orgacs.org This intermediate then undergoes a rearrangement where the N-aryl group migrates to the anionic carbon α to the sulfur atom. beilstein-journals.orgnih.govrsc.orgrsc.org

This process generally proceeds with a high degree of retention of stereochemistry, often around 98%, leading to the formation of chiral benzylic tertiary thiols in high enantiomeric ratios. rsc.orgrsc.org The resulting tertiary thiocarbamate can then be easily hydrolyzed under mildly basic conditions to yield the desired enantiomerically enriched tertiary thiol. beilstein-journals.orgnih.gov This strategy has proven effective for synthesizing otherwise difficult-to-access doubly benzylic tertiary thiols. beilstein-journals.orgnih.gov

The stereospecificity of this N → C aryl migration is a key feature, allowing for the transfer of chirality from the starting benzylic alcohol precursor to the final tertiary thiol product. beilstein-journals.orgnih.govrsc.orgacs.org

SubstrateReagentKey TransformationProductStereochemical Outcome
N-aryl S-α-alkylbenzyl thiocarbamateLiTMPIntramolecular N→C aryl migrationTertiary ThiocarbamateHigh retention of stereochemistry
Tertiary ThiocarbamateMild Base (e.g., NaOEt)HydrolysisChiral Tertiary ThiolHigh enantiomeric ratio

Modified Mitsunobu Reactions for Stereocontrolled Thiol Formation

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including thiols, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org The classical Mitsunobu reaction involves an alcohol, a nucleophile (such as thioacetic acid), a phosphine (B1218219) (typically triphenylphosphine), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds through the formation of an oxyphosphonium salt, which is then displaced by the nucleophile in an SN2 fashion. wikipedia.orgorganic-chemistry.org

However, the standard Mitsunobu reaction can be challenging for the synthesis of tertiary thiols due to steric hindrance, which can slow down or prevent the nucleophilic attack. nih.govbeilstein-journals.org To address this, modified Mitsunobu protocols have been developed. One notable modification involves the use of benzoquinone derivatives as oxidants instead of azodicarboxylates. nih.govbeilstein-journals.org This method has been shown to be effective for the formation of sulfur-substituted tertiary carbon atoms with inversion of stereochemistry. nih.govbeilstein-journals.org For instance, tertiary alcohols can be converted to the corresponding phosphinites, which then undergo SN2 substitution upon oxidative activation with a 1,4-benzoquinone (B44022) derivative. beilstein-journals.org

Another approach to overcome the limitations of the traditional Mitsunobu reaction is the use of alternative phosphine reagents. For example, resin-bound triphenylphosphine (B44618) can simplify product purification. wikipedia.org Additionally, the choice of nucleophile is critical; thioacetic acid is commonly used, and subsequent hydrolysis of the resulting thioacetate yields the desired thiol. While effective for many primary and secondary alcohols, the direct use of aliphatic thiols in the Mitsunobu reaction is often disfavored due to their insufficient acidity. rsc.org

Reagent/ConditionRoleImpact on StereocontrolReference
Triphenylphosphine/DEAD or DIADStandard Mitsunobu reagentsInversion of stereochemistry (SN2) wikipedia.orgorganic-chemistry.org
Benzoquinone derivativesAlternative oxidantEnables SN2 at tertiary centers nih.govbeilstein-journals.org
Thioacetic acidNucleophileForms thioacetate for later hydrolysis nottingham.ac.ukrsc.org

Catalytic Asymmetric Conjugate Additions

Catalytic asymmetric conjugate addition, also known as the sulfa-Michael addition, represents a direct and powerful strategy for the enantioselective synthesis of chiral sulfur compounds. acs.orgnih.gov This method involves the addition of a thiol to an α,β-unsaturated carbonyl compound or other Michael acceptor, catalyzed by a chiral catalyst. The development of effective catalysts for the asymmetric conjugate addition of less reactive but synthetically valuable simple alkyl thiols remains a significant area of research. nih.gov

Various catalytic systems have been explored, including both metal-based and organocatalytic approaches. nih.gov Chiral Lewis acid catalysts, such as the aqua complex of R,R-DBFOX/Ph−nickel(II) perchlorate, have been successfully employed in the conjugate addition of thiols to 3-(2-alkenoyl)-2-oxazolidinones, affording the products in high yields and enantioselectivities. acs.org This was a pioneering example of an enantioselective thiol conjugate addition catalyzed by a chiral Lewis acid. acs.org

Organocatalysis has also emerged as a potent tool for these transformations. Bifunctional catalysts, such as cinchona alkaloids bearing a thiourea moiety, have been shown to be highly efficient for the asymmetric conjugate addition of simple alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones. acs.orgthieme-connect.de These catalysts operate through an acid-base bifunctional mechanism, activating both the nucleophile and the electrophile. acs.org The use of thiourea-based organocatalysts has also been extended to the addition of thiols to nitroalkenes, providing access to β-nitro sulfides with good yields and high enantioselectivity. beilstein-journals.org

Catalyst TypeMichael AcceptorKey FeaturesReference
Chiral Nickel(II)-DBFOX/Ph complex3-(2-Alkenoyl)-2-oxazolidinoneFirst Lewis acid catalyzed example acs.org
Cinchona alkaloid-thioureaα,β-Unsaturated N-acylated oxazolidin-2-onesBifunctional acid-base catalysis acs.orgthieme-connect.de
Thiourea organocatalystNitroalkenesGood yields and enantioselectivity beilstein-journals.org

Stereospecific Nucleophilic Substitution Pathways

Stereospecific nucleophilic substitution (SN2) reactions are a cornerstone of stereoselective synthesis, providing a reliable method for constructing stereocenters with inversion of configuration. beilstein-journals.org In the context of thiol synthesis, this involves the displacement of a suitable leaving group by a sulfur-centered nucleophile. masterorganicchemistry.com Thiolate anions (RS⁻), generated by the deprotonation of thiols, are excellent nucleophiles for SN2 reactions with primary and secondary alkyl halides. masterorganicchemistry.compressbooks.pubpearson.com

For the synthesis of tertiary thiols like 1-methylcyclohexane-1-thiol, direct SN2 reactions at a quaternary center are generally not feasible due to severe steric hindrance, which favors elimination or SN1 pathways. beilstein-journals.org However, stereospecific routes to tertiary thiols can be achieved through alternative strategies. One such method involves the nucleophilic ring-opening of cyclic intermediates. For example, the synthesis of the unnatural enantiomer of spirobrassinin (B1214345) was accomplished via the intramolecular cyclization of a dithiocarbamate, which proceeds with complete inversion of stereochemistry at a quaternary center. beilstein-journals.org

Another approach utilizes the SN2 displacement on substrates where the steric hindrance is mitigated by electronic factors or the use of specific activating groups. For instance, α-(sulfonyloxy)nitriles, derived from cyanohydrins, can undergo SN2 reactions with sulfur nucleophiles. beilstein-journals.org The preparation of thiols from alkyl halides can also be achieved using thiourea as a nucleophile, which forms an intermediate alkyl isothiourea salt that is subsequently hydrolyzed to the thiol. This method helps to avoid the common side reaction where the product thiol reacts further with the alkyl halide. pressbooks.publibretexts.org

SubstrateNucleophileKey AspectReference
Primary/Secondary Alkyl HalideThiolate (RS⁻)Classic SN2 with inversion masterorganicchemistry.compressbooks.pub
DithiocarbamateIntramolecularInversion at a quaternary center beilstein-journals.org
Alkyl HalideThioureaAvoids sulfide byproduct formation pressbooks.publibretexts.org

Green Chemistry Principles in the Preparation of Thiols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jmchemsci.com The application of these principles to the synthesis of thiols is an area of growing importance, focusing on aspects such as solvent choice, catalyst recyclability, and the use of renewable resources.

Solvent-Free and Reduced-Solvent Reaction Systems

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and environmentally harmful. jmchemsci.com Consequently, there is significant interest in developing solvent-free or reduced-solvent synthetic methods. jmchemsci.comnih.gov Solvent-free reactions, conducted by mixing neat reactants or using solid supports like clays (B1170129) or zeolites, can lead to improved efficiency, easier work-up, and reduced waste. jmchemsci.com

Several solvent-free methods for the synthesis of thiol derivatives have been reported. For example, the acylation of thiols to form thioesters can be carried out under solvent-free conditions using various catalysts. jmchemsci.com One study describes the synthesis of ricinoleic acid thiol esters from the corresponding carboxylic acid and thiols in the presence of N,N′-dicyclohexylcarbodiimide (DCC) under solvent-free conditions, affording good yields. researchgate.net Another approach utilizes ultrasound irradiation for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols in a few drops of DMF, minimizing solvent usage. bohrium.com The thia-Michael addition of thiols to Michael acceptors has also been successfully performed under solvent-free conditions using a recyclable heterogeneous catalyst. mdpi.com

Reaction TypeConditionsAdvantagesReference
Thioester SynthesisSolvent-free, DCCMild, neutral conditions, good yields researchgate.net
1,3,4-Oxadiazole-2-thiol SynthesisUltrasound, minimal DMFGood to excellent yields, easy workup bohrium.com
Thia-Michael AdditionSolvent-free, heterogeneous catalystGreen, efficient, catalyst is recyclable mdpi.com

Development of Recyclable Catalytic Systems

The development of recyclable catalysts is a cornerstone of sustainable chemistry, as it reduces waste and the cost of chemical processes. Heterogeneous catalysts are particularly attractive in this regard, as they can be easily separated from the reaction mixture by filtration and reused. mdpi.commdpi.com

Several recyclable catalytic systems have been developed for reactions involving thiols. For the aerobic oxidation of thiols to disulfides, a recyclable inorganic lanthanide cluster catalyst, [Sm₆O(OH)₈(H₂O)₂₄]I₈(H₂O)₈, has shown remarkable stability and chemoselectivity over multiple cycles. mdpi.com Similarly, a three-arm polyether amine has been employed as a cost-effective and recyclable base catalyst for the aerobic oxidation of thiophenols. mdpi.com In the realm of C-S cross-coupling reactions, nanocrystalline indium oxide has been used as a recyclable, ligand-free catalyst for the synthesis of aryl sulfides from aryl halides and thiols. acs.org Deep eutectic solvents (DES) have also been investigated as recyclable catalysts and solvents for the synthesis of thioethers. researchgate.net For thioetherification via dehydration, a recyclable NAFION® superacid catalyst has been reported as an efficient metal-free option. nih.gov

CatalystReactionRecyclabilityReference
[Sm₆O(OH)₈(H₂O)₂₄]I₈(H₂O)₈Aerobic oxidation of thiolsStable and recyclable mdpi.com
Polyether amineAerobic oxidation of thiophenols>90% recovery and reuse mdpi.com
Nanocrystalline indium oxideC-S cross-couplingRecyclable acs.org
NAFION® superacidDehydrative thioetherificationRecyclable nih.gov

Utilization of Bio-Based or Renewable Feedstocks

The transition from fossil-based feedstocks to renewable, bio-based resources is a critical aspect of building a sustainable chemical industry. royalsocietypublishing.org Lignocellulosic biomass, a vast and renewable carbon source, is a promising starting point for the production of various bio-based chemicals. royalsocietypublishing.org

While the synthesis of bio-based compounds containing carbon, hydrogen, oxygen, and nitrogen is well-established, the production of organosulfur compounds from biomass is a less explored but emerging field. royalsocietypublishing.org Levulinic acid, a platform chemical derived from cellulose, has been used as a precursor for the synthesis of 5-methylthiophene-2-thiol. royalsocietypublishing.org Other bio-based platform molecules are also being investigated for the synthesis of thiol-containing materials. For example, levoglucosan, obtained from the pyrolysis of cellulosic biomass, can be functionalized and crosslinked with multifunctional thiols (which can also be from renewable sources) to create bio-based thiol-ene networks for applications like 3D printing. rsc.orgrsc.org Furan (B31954) derivatives from hemicellulose have also been allylated and cured with thiols to produce bio-based thermosets. polito.it Furthermore, vegetable oils and terpenes like limonene (B3431351) have been converted into polyfunctional thiols for the synthesis of materials such as poly(thiourethane) vitrimers. researchgate.net

Bio-based FeedstockDerived Thiol/IntermediateApplicationReference
Cellulose (via Levulinic Acid)5-Methylthiophene-2-thiolPlatform for fine chemical synthesis royalsocietypublishing.org
Cellulose (via Levoglucosan)Triallyl levoglucosanThiol-ene networks for 3D printing rsc.orgrsc.org
Hemicellulose (via Furan derivatives)Allylated furan derivativesBio-based thermosets for coatings polito.it
Vegetable oils, LimonenePolyfunctional thiolsPoly(thiourethane) vitrimers researchgate.net

Mechanistic Investigations and Reactivity Studies of 1 Methylcyclohexane 1 Thiol

Elucidation of Reaction Mechanisms Involving the Thiol Group

The reactivity of 1-methylcyclohexane-1-thiol is largely dictated by the sulfur atom of the thiol group. Its ability to act as a potent nucleophile after deprotonation, participate in radical processes, and undergo attack by electrophiles defines its chemical behavior.

Nucleophilic Reactivity of the Thiolate Anion

Thiols are generally more acidic than their alcohol counterparts, and this compound is no exception. cas.cn Deprotonation by a suitable base yields the corresponding 1-methylcyclohexane-1-thiolate anion. This thiolate is an excellent nucleophile due to the large size and polarizability of the sulfur atom, which holds the negative charge more diffusely than an oxygen atom in an alkoxide. chemistrysteps.com

The thiolate anion readily participates in bimolecular nucleophilic substitution (SN2) reactions with various electrophiles, such as alkyl halides, to form thioethers (sulfides). masterorganicchemistry.com

Reaction Scheme: R-SH + Base ⇌ R-S⁻ (Thiolate) + Base-H⁺ R-S⁻ + R'-X → R-S-R' + X⁻ (where R = 1-methylcyclohexyl)

However, the reactivity of the 1-methylcyclohexane-1-thiolate is subject to steric effects. pressbooks.pubunizin.org The thiol group is attached to a tertiary carbon atom, which is part of a bulky cyclohexane (B81311) ring. This steric hindrance can impede the approach of the nucleophile to the electrophilic center, particularly in SN2 reactions which require a specific backside attack trajectory. unizin.orglibretexts.org Consequently, the rate of SN2 reactions involving 1-methylcyclohexane-1-thiolate is expected to be slower compared to less hindered primary or secondary thiolates. pressbooks.pubunizin.orgresearchgate.net Despite this, thiolates are generally considered better nucleophiles than they are bases, meaning they favor substitution over elimination, especially with primary and secondary alkyl halides. chemistrysteps.commasterorganicchemistry.com

Characterization of Radical Intermediates and Chain Transfer Processes

The sulfur-hydrogen bond in this compound can undergo homolytic cleavage to generate a 1-methylcyclohexane-1-thiyl radical (R-S•). This radical intermediate is a key species in various radical-mediated processes. Thiyl radicals are sufficiently reactive to participate in a range of chemical transformations. nih.gov

A significant reaction involving this radical is its role as a chain transfer agent in radical polymerizations. nih.govrubbernews.com In these processes, a growing polymer radical chain (P•) abstracts the hydrogen atom from the thiol, terminating the original chain and creating a new thiyl radical. This thiyl radical can then initiate a new polymer chain. This process is crucial for controlling the molecular weight of polymers. rubbernews.com Alkanethiols are commonly used for this purpose. nih.govrubbernews.com The efficiency of this process is described by the chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). rubbernews.com

Chain Transfer Mechanism: Pn• + R-SH → Pn-H + R-S• (Chain Transfer Step) R-S• + M → R-S-M• (Re-initiation) (where R = 1-methylcyclohexyl, Pn• = polymer radical, M = monomer)

The rate constants for the reaction of various carbon-centered radicals with thiols are generally very high, facilitating efficient hydrogen transfer. researchgate.net The steric hindrance at the tertiary carbon of this compound can influence the rate of these transfer reactions. researchgate.net

Table 1: Representative Rate Constants for Reactions of Radicals with Thiols This table provides context for the reactivity of thiols in radical processes. Specific data for this compound is limited; values for analogous radicals and thiols are shown.

Attacking Radical Thiol Rate Constant (k) [M⁻¹s⁻¹] Notes
Me₂C•H Alkanethiol 6.7 x 10⁶ Demonstrates rapid hydrogen abstraction by a carbon-centered radical. researchgate.net
Me₃CO• (t-butoxyl) Alkanethiol 6.6 x 10⁷ Alkoxyl radicals react very rapidly with thiols. researchgate.net
R₂CHOO• (peroxyl) Alkanethiol ~4.2 x 10³ Peroxyl radicals react more slowly with thiols compared to carbon-centered or alkoxyl radicals. researchgate.net

Electrophilic Attack on the Sulfur Atom

The sulfur atom in this compound possesses lone pairs of electrons, making it susceptible to attack by electrophilic species. A prominent example is the reaction with electrophilic halogenating agents, such as N-chlorosuccinimide (NCS). acs.orged.ac.uk

Proposed Mechanism for Electrophilic Chlorination:

Initiation: R-SH + NCS → R-SCl + NHS (slow)

Condensation: R-SCl + R-SH → R-S-S-R + HCl

Catalysis: 2HCl + NCS → Cl₂ + NHS

Rapid Chlorination: R-SH + Cl₂ → R-SCl + HCl (where R = 1-methylcyclohexyl, NHS = N-hydroxysuccinimide)

This reactivity highlights the ability of the thiol's sulfur atom to act as a nucleophile towards an electrophilic chlorine atom.

Chemical Transformations of the Thiol Moiety

The thiol group is a versatile functional handle that can be converted into a variety of other sulfur-containing functional groups through oxidation and reduction reactions.

Controlled Oxidation Pathways and Derivative Formation (e.g., Sulfonimidates, Sulfonamides)

The thiol group of this compound can be oxidized to various higher oxidation states, leading to the formation of important derivatives such as sulfonamides and the less common sulfonimidates.

Sulfonamide Synthesis: A direct, one-pot synthesis of sulfonamides from thiols can be achieved through oxidative chlorination followed by reaction with an amine. organic-chemistry.orgresearchgate.net Reagent systems like hydrogen peroxide (H₂O₂) combined with thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) can convert thiols into highly reactive sulfonyl chloride intermediates in situ. organic-chemistry.orgorganic-chemistry.org These intermediates are not isolated but are immediately trapped with a primary or secondary amine to furnish the corresponding sulfonamide in high yields. organic-chemistry.orgresearchgate.netorganic-chemistry.org This method is applicable to a wide range of aliphatic and aromatic thiols. organic-chemistry.org

Sulfonimidate Synthesis: Sulfonimidates, which are aza-analogues of sulfonates, can also be synthesized from thiols. A highly chemoselective method utilizes hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in the presence of ammonium (B1175870) carbamate (B1207046) and an alcohol like methanol. acs.orgthieme-connect.comnih.gov This reaction proceeds under mild conditions and allows for the selective transfer of "NH" and "OR" groups to the sulfur atom. acs.orgnih.gov Studies have shown that this transformation is effective for various thiols, including cyclohexanethiol (B74751), which yielded the corresponding sulfonimidate, demonstrating the method's applicability to aliphatic cyclic thiols. acs.orgthieme-connect.com

Table 2: Selected Methods for the Synthesis of Sulfonamides and Sulfonimidates from Thiols

Product Thiol Substrate Reagents Conditions Yield Ref

Thiol-Ene Reactions: Kinetics and Regioselectivity

The thiol-ene reaction is a powerful and versatile transformation in organic synthesis that involves the addition of a thiol (R-SH) to an alkene (ene) to form a thioether. wikipedia.org This reaction can be initiated either by radicals or by a base, each following a distinct mechanistic pathway. The radical-mediated thiol-ene reaction is considered a "click" chemistry reaction due to its high efficiency, stereoselectivity, and rapid rates under mild conditions. wikipedia.orgnih.gov

Alkene Reactivity : Electron-rich alkenes, such as vinyl ethers, tend to react more rapidly than electron-poor ones. wikipedia.org

Thiol Structure : The hydrogen-donating ability of the thiol influences the chain-transfer rate. rsc.org

Reaction Conditions : The concentration of initiators and reactants plays a crucial role. The reaction can be first-order with respect to the thiol concentration when the chain transfer is the rate-limiting step. mdpi.com

Regioselectivity in thiol-ene reactions is predominantly governed by steric effects, leading to an anti-Markovnikov addition product. wikipedia.org The thiyl radical adds to the less substituted carbon of the alkene double bond. rsc.org In reactions involving this compound, the bulky 1-methylcyclohexyl group would exert significant steric hindrance. When reacting with an unsymmetrical alkene, the thiyl radical derived from this compound would preferentially add to the less sterically hindered carbon of the alkene, ensuring high regioselectivity. The kinetic modeling of similar systems, like the reaction of thiols with d-limonene, has shown that steric hindrance is a primary factor controlling the addition to different double bonds within the same molecule. rsc.org

Table 1: Factors Influencing Thiol-Ene Reaction Kinetics

FactorDescriptionImpact on Kinetics
Propagation Rate (k_p) The rate of addition of the thiyl radical to the alkene.Dependent on alkene structure; electron-rich alkenes generally increase k_p.
Chain-Transfer Rate (k_CT) The rate of hydrogen abstraction from a thiol molecule by the carbon-centered radical.Dependent on the R-S-H bond dissociation energy and steric factors.
k_p / k_CT Ratio The ratio between the propagation and chain-transfer rates.Determines the rate-limiting step and overall reaction order. nih.gov
Initiator Radical or base.Radical initiation leads to a chain reaction mechanism, while base catalysis proceeds via a Michael-type addition. wikipedia.org

Acid-Base Equilibria and Proton Transfer Dynamics

The thiol group (-SH) of this compound is weakly acidic and can be deprotonated by a base to form the corresponding thiolate anion (-S⁻). This acid-base equilibrium is fundamental to its nucleophilic reactivity.

R-SH + B ⇌ R-S⁻ + BH⁺ (where B is a base)

The position of this equilibrium is described by the pKa value of the thiol. While the specific pKa of this compound is not widely reported, aliphatic thiols typically have pKa values in the range of 10-11 in aqueous solution. The thiolate anion is a significantly more potent nucleophile than the neutral thiol.

Proton transfer dynamics for thiols, while less studied than for alcohols or amines, are known to be extremely rapid. acs.org Studies on related systems using techniques like fluorescence spectroscopy have shown that excited-state intramolecular proton transfer (ESIPT) in some aromatic thiols can occur on a femtosecond timescale. acs.org For this compound in solution, the transfer of the thiol proton to a suitable acceptor is influenced by several factors:

Solvent : Protic solvents can facilitate proton transfer through hydrogen-bonding networks, while aprotic solvents act as direct proton acceptors. scispace.com

Base Strength : The strength of the base (proton acceptor) directly affects the equilibrium and the rate of deprotonation.

Temperature : As with most equilibria, temperature can shift the position of the acid-base equilibrium.

In some organosulfur compounds, a tautomeric equilibrium can exist between a thiol (-C-SH) form and a thione (>C=S) form. science.gov However, for a tertiary thiol like this compound, which lacks an alpha-proton, this type of thione-thiol tautomerism is not possible. The reactivity is therefore dominated by the chemistry of the thiol group itself.

Table 2: Acid-Base Equilibrium of this compound

SpeciesRoleCharacteristics
This compound (R-SH) Brønsted-Lowry AcidWeakly acidic; donates a proton from the -SH group. ufl.edu
1-Methylcyclohexane-1-thiolate (R-S⁻) Conjugate BaseStrong nucleophile; formed upon deprotonation.
Base (B) Brønsted-Lowry BaseAccepts the proton from the thiol.
Conjugate Acid (BH⁺) Conjugate AcidFormed after the base accepts the proton.

Reactivity and Conformational Dynamics of the Cyclohexane Ring System

Influence of Methyl and Thiol Substituents on Ring Conformation

The cyclohexane ring predominantly exists in a stable chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. pressbooks.pub For a monosubstituted cyclohexane, the conformation where the substituent is in the more spacious equatorial position is energetically favored to avoid steric clashes known as 1,3-diaxial interactions. libretexts.org

In this compound, the methyl (-CH₃) and thiol (-SH) groups are attached to the same carbon atom (a gem-disubstituted pattern). This arrangement means that in any chair conformation, one substituent must be axial while the other is equatorial. The equilibrium between the two possible chair conformations involves the interconversion of these positions.

The relative steric bulk of the substituents determines which conformation is more stable. This is often quantified using "A-values," which represent the free energy difference between the axial and equatorial conformations for a given substituent. masterorganicchemistry.com A larger A-value signifies a greater preference for the equatorial position.

Methyl group (-CH₃) : A-value ≈ 1.70 kcal/mol masterorganicchemistry.com

Thiol group (-SH) : A-value ≈ 0.9 kcal/mol

Table 3: A-Values and Conformational Preference for Substituents on a Cyclohexane Ring

SubstituentA-Value (kcal/mol)Steric BulkPreferred Position in Monosubstituted Ring
-CH₃ (Methyl)1.70 masterorganicchemistry.comHigherEquatorial
-SH (Thiol)~0.9LowerEquatorial
-OH (Hydroxyl)0.87 masterorganicchemistry.comLowerEquatorial
-C(CH₃)₃ (tert-Butyl)~4.9 masterorganicchemistry.comVery HighEquatorial (Locks Conformation)

Studies of Ring-Opening and Rearrangement Reactions

The cyclohexane ring is generally stable and does not readily undergo ring-opening or rearrangement reactions under normal conditions. Such transformations typically require high energy input, such as high temperatures and pressures, often in the presence of a metal catalyst.

While specific studies on the ring-opening of this compound are not prevalent, research on related cyclohexane derivatives provides insight into potential reaction pathways. For instance, the catalytic ring-opening of methylcyclohexane (B89554) and dimethylcyclohexane has been investigated as a probe reaction in petroleum reforming processes. researchgate.net These reactions are often catalyzed by transition metals like iridium, platinum, or rhodium supported on materials like silica (B1680970) or alumina. researchgate.net

The mechanism of catalytic ring-opening can proceed via different intermediates, such as a dicarbene or a metallocyclobutane, leading to the cleavage of a carbon-carbon bond within the ring. researchgate.net The presence of substituents influences which C-C bond is cleaved.

Cleavage at substituted positions : Ring-opening can occur at the C-C bonds adjacent to the quaternary carbon bearing the methyl and thiol groups.

Cleavage at unsubstituted positions : Cleavage can also occur at other C-C bonds further away from the substituents.

The selectivity of this process can be "tuned" by modifying the catalyst, for example, by adding promoters like potassium ions, which can alter the preferred reaction pathway. researchgate.net Rearrangement reactions, such as skeletal isomerization, are less common for the cyclohexane ring itself without a catalytic process that involves carbocationic intermediates. The conditions required for such reactions are typically harsh and would likely lead to a complex mixture of products.

Steric and Electronic Effects on Reaction Pathways

The reactivity of this compound is profoundly influenced by the interplay of steric and electronic effects originating from its unique structure.

Steric Effects: The most significant steric feature is the tertiary carbon atom bonded to both the methyl and thiol groups. This creates a bulky 1-methylcyclohexyl moiety that sterically hinders reactions at the sulfur atom. For example, in nucleophilic substitution (S_N2) reactions where the thiolate anion acts as the nucleophile, the bulky ring structure can slow down the reaction rate compared to less hindered linear thiols. This steric hindrance is also the primary factor dictating the regioselectivity of thiol-ene additions, forcing the addition to occur at the least substituted carbon of the alkene. rsc.org

Electronic Effects: The primary electronic effect comes from the thiol group. The sulfur atom is a soft, polarizable nucleophile, especially in its thiolate form. This makes it reactive towards soft electrophiles. The alkyl groups of the cyclohexane ring are electron-donating, which can have a subtle influence on the reactivity of the thiol group. Furthermore, the presence of the thiol group can direct reaction pathways. For instance, self-assembled monolayers of thiols on metal catalyst surfaces have been shown to alter the electronic properties of the metal, thereby influencing the activity and selectivity of catalytic reactions. nsf.govresearchgate.net While this compound itself might not be used for this purpose, it illustrates the electronic influence a thiol group can exert. In potential carbocation-forming reactions, the tertiary nature of the substituted carbon would readily stabilize a positive charge, favoring S_N1-type mechanisms if a suitable leaving group were present.

Theoretical and Computational Chemistry Approaches to 1 Methylcyclohexane 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 1-Methylcyclohexane-1-thiol.

DFT calculations are a cornerstone for investigating the electronic structure and energetics of this compound. These calculations suggest that the cyclohexane (B81311) ring adopts a chair conformation, which is the most stable arrangement for six-membered rings, minimizing both angle and torsional strain. The presence of the methyl and thiol groups on the same carbon atom (C1) leads to two primary chair conformers: one with the thiol group in an axial position and the other with the thiol group in an equatorial position.

DFT geometry optimization allows for the calculation of key structural parameters. While specific data for this compound is not extensively published, typical bond lengths and angles can be estimated based on DFT studies of related molecules.

Table 1: Illustrative Optimized Geometrical Parameters for the Equatorial Conformer of this compound (Based on Theoretical Principles)

Parameter Value
C-S Bond Length ~1.84 Å
S-H Bond Length ~1.35 Å
C-C (ring) Bond Length ~1.54 Å
C1-CH₃ Bond Length ~1.54 Å
C-S-H Bond Angle ~96°
C-C-C (ring) Bond Angle ~111°

Note: These are typical values and would be precisely determined in a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group, specifically the non-bonding lone pair electrons. This localization makes the thiol group the primary site for nucleophilic attack. The LUMO, on the other hand, is likely to be a σ* anti-bonding orbital associated with the C-S or S-H bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. DFT calculations can provide precise values for these orbital energies.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

Property Description Predicted Characteristics
HOMO Highest Occupied Molecular Orbital Localized on the sulfur atom's lone pairs; dictates nucleophilic reactivity.
LUMO Lowest Unoccupied Molecular Orbital Likely a σ* anti-bonding orbital (C-S or S-H); dictates electrophilic susceptibility.

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Influences chemical reactivity and stability. A larger gap suggests higher stability. |

The nucleophilic character of the thiol group, as indicated by the HOMO, is central to many of its reactions. For instance, in a Michael addition reaction, the thiolate anion, formed by deprotonation, acts as a potent nucleophile. vulcanchem.com The reaction proceeds by the attack of the sulfur-centered HOMO on the LUMO of an α,β-unsaturated carbonyl compound. vulcanchem.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, including its interactions with solvent molecules and its conformational dynamics.

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. As a lipophilic molecule, it exhibits good solubility in organic solvents like dichloromethane (B109758) and ether, but limited solubility in polar solvents such as water. vulcanchem.com

MD simulations can model the solvation shell around the molecule. In a non-polar solvent, the interactions are primarily van der Waals forces. In a polar solvent like water, the thiol group can act as a weak hydrogen bond donor (S-H···OH₂) and a hydrogen bond acceptor (S···H-OH). However, sulfur is a much weaker hydrogen bond acceptor than oxygen. The accurate computational modeling of solvation, particularly in aqueous solutions, often requires a combination of implicit and explicit solvent models to capture both bulk solvent effects and specific hydrogen bonding interactions. researchgate.netnih.gov

The cyclohexane ring is not static and undergoes a rapid "chair flip" at room temperature, interconverting between the two chair conformations. pressbooks.pubmasterorganicchemistry.com For this compound, this flip would convert the equatorial thiol conformer into the axial thiol conformer and vice versa.

MD simulations can track the trajectory of the molecule over time, providing insights into the frequency and energetics of this conformational change. The simulation would show the molecule spending the majority of its time in the more stable equatorial conformation, consistent with the predictions from static DFT calculations. These simulations can also reveal the dynamics of the thiol and methyl group rotations.

Kinetic and Mechanistic Modeling of Chemical Reactions

Computational modeling is also employed to understand the kinetics and mechanisms of reactions involving this compound.

Kinetic models for reactions like thiol-ene and thiol-Michael additions can be developed based on rate constants derived from computational chemistry. nih.govitu.edu.tr For example, in the Michael addition of this compound to an α,β-unsaturated ketone, the reaction proceeds through a base-catalyzed deprotonation to form a thiolate anion, followed by a nucleophilic attack on the β-carbon of the enone. vulcanchem.com Computational modeling can elucidate the transition state structures and activation energies for each step of this process.

Studies on related systems have shown that steric hindrance can significantly impact reaction rates. The presence of the methyl group on the same carbon as the thiol in this compound is expected to slow down its reaction rates in comparison to less hindered thiols like cyclohexanethiol (B74751). vulcanchem.com Kinetic modeling can quantify this effect by comparing the calculated rate constants. For instance, in radical-mediated thiol-ene reactions, the reactivity of the alkene is influenced by steric factors, and similar principles would apply to the thiol component. rsc.orgradtech.org

Reaction Rate Constant Prediction and Transition State Analysis

Predicting the rate at which this compound participates in chemical reactions is a key area of computational investigation. The rate of a reaction is intrinsically linked to the energy barrier of its transition state—the fleeting, high-energy arrangement of atoms that exists between reactants and products. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling these transition states and calculating their energies, which in turn allows for the prediction of reaction rate constants.

For tertiary thiols like this compound, steric hindrance is a significant factor influencing reactivity. The bulky cyclohexyl group and the adjacent methyl group sterically encumber the thiol (-SH) group. This steric crowding can raise the energy of the transition state for many reactions, thereby slowing the reaction rate compared to less hindered primary or secondary thiols. mdpi.com For instance, in nucleophilic substitution reactions where the thiolate anion acts as the nucleophile, the approach to an electrophilic center is impeded. beilstein-journals.org

Computational studies on the addition of thiols to alkenes (thiol-ene reactions) have shown that the regioselectivity is largely governed by the stability of the intermediate radical, which is influenced by steric effects. researchgate.net In the case of this compound, the formation of a tertiary thiyl radical (1-methylcyclohexane-1-thiyl) is a key step in many radical-mediated reactions. The geometry and stability of this radical, as well as the transition states leading to its formation and subsequent reactions, can be precisely calculated.

While specific rate constants for this compound are not widely published, we can infer its reactivity from computational studies on analogous systems. For example, studies on the oxidation of primary, secondary, and tertiary thiols with hydroperoxides have shown that branching on the carbon chain has a minimal effect on the Gibbs free activation energy for the initial oxidation step. whiterose.ac.uk This suggests that the electronic nature of the thiol group plays a more dominant role than steric hindrance in this particular reaction.

To illustrate the impact of substitution on reactivity, the following table, based on computational studies of related compounds, shows a qualitative comparison of expected reaction rate characteristics.

Reaction TypeReactantPredicted Relative Rate for this compoundKey Influencing Factors
Nucleophilic Substitution (S_N2)1-Methylcyclohexane-1-thiolateSlowHigh steric hindrance from the tertiary center impedes nucleophilic attack. mdpi.combeilstein-journals.org
Radical Addition to AlkenesThis compoundModerate to SlowSteric effects of the tertiary thiyl radical influence the approach to the alkene. researchgate.net
Oxidation (e.g., with H₂O₂)This compoundModerateElectronic effects are more dominant than steric hindrance in the initial oxidation step. whiterose.ac.uk

Transition state analysis for reactions involving this compound would reveal key geometric parameters, such as bond lengths and angles, of the activated complex. For example, in a thiol-ene reaction, the transition state would show the partial formation of the new carbon-sulfur bond and the partial breaking of the alkene's pi bond. The energy of this state, relative to the reactants, is the activation energy (ΔG‡), a critical parameter in the Arrhenius equation for calculating the rate constant. Computational models can predict these activation energies, often with a high degree of accuracy. acs.orgresearchgate.net

Simulation of Reaction Pathways

Beyond single transition states, computational chemistry allows for the simulation of entire reaction pathways, providing a dynamic view of how this compound is formed or how it reacts. These simulations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.

One important reaction pathway for the synthesis of this compound is the nucleophilic substitution of a suitable precursor, such as 1-bromo-1-methylcyclohexane, with a sulfur nucleophile like sodium hydrosulfide (B80085). Computational modeling of this S_N2 reaction would likely show a high activation barrier due to the steric hindrance at the tertiary carbon center, suggesting that the reaction may be slow or require forcing conditions. beilstein-journals.org

Another significant set of reaction pathways for thiols involves their addition to unsaturated systems. The thiol-ene "click" reaction, for example, is a robust method for forming thioether linkages. acs.orgresearchgate.net A computational simulation of the reaction between this compound and an alkene would proceed through a radical chain mechanism. The simulation would model the following steps:

Initiation: Formation of a thiyl radical from this compound, typically initiated by light or a radical initiator.

Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of this compound, regenerating the thiyl radical and forming the thioether product.

Termination: Combination of two radical species.

Computational analysis of this pathway would provide the energies of all intermediates and transition states, allowing for an assessment of the reaction's feasibility and the identification of the rate-determining step. mdpi.com For instance, the stability of the intermediate carbon-centered radical is a crucial factor; addition of the thiyl radical will preferentially occur at the less substituted carbon of the alkene to form the more stable radical. researchgate.net

Simulations can also explore more complex reaction networks. For example, in the presence of oxidizing agents, this compound can be oxidized to a sulfenic acid, which can then react further to form disulfides or other oxidized sulfur species. whiterose.ac.uknih.gov Computational models can elucidate the energetics of these competing pathways, predicting the likely product distribution under different reaction conditions.

The following table outlines a hypothetical simulated reaction pathway for the radical addition of this compound to a generic terminal alkene (R-CH=CH₂), with estimated relative energy levels based on general principles of thiol chemistry.

StepDescriptionKey SpeciesPredicted Relative Energy
1Initiation (Thiyl Radical Formation)1-Methylcyclohexane-1-thiyl radicalHigh (requires energy input)
2Propagation (Addition to Alkene)Transition State 1 (C-S bond forming)Highest (rate-determining)
3Propagation (Intermediate)Carbon-centered radicalIntermediate
4Propagation (H-Abstraction)Transition State 2 (C-H bond forming)High
5Product FormationThioetherLow (thermodynamically favored)

These computational approaches provide a powerful lens through which to understand the intricate chemical behavior of this compound. While direct experimental data for this specific compound may be limited, theoretical and computational studies on analogous systems offer valuable predictive insights into its reactivity, guiding further experimental work and potential applications.

Advanced Spectroscopic and Chromatographic Methodologies for 1 Methylcyclohexane 1 Thiol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise molecular structure of 1-methylcyclohexane-1-thiol. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a comprehensive picture of the atomic connectivity and stereochemical arrangement can be assembled.

¹H and ¹³C NMR Spectral Interpretation for Connectivity and Stereochemistry

The ¹H and ¹³C NMR spectra of this compound provide fundamental information about its carbon-hydrogen framework. Due to the conformational flexibility of the cyclohexane (B81311) ring, which undergoes rapid chair-to-chair interconversion at room temperature, the signals from axial and equatorial protons are often averaged, leading to a more complex spectrum than a rigid structure would suggest quora.comlibretexts.org.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show several distinct signals. The protons on the cyclohexane ring typically appear as a complex, overlapping multiplet in the range of approximately 1.2-1.8 ppm. The three protons of the methyl group (CH₃) would yield a singlet at around 1.2-1.4 ppm. A key diagnostic signal is that of the thiol proton (-SH), which is expected to be a singlet (or a triplet if coupled to adjacent protons, though often broadened) in the region of 1.0-2.0 ppm wikipedia.org. Its chemical shift can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: In the proton-decoupled ¹³C NMR spectrum, five distinct signals are anticipated, reflecting the molecule's symmetry. The carbon atom bonded to both the methyl and thiol groups (C1) is a quaternary carbon and would appear significantly downfield. The methyl carbon would be found in the typical aliphatic region. The remaining four signals correspond to the five other carbons of the cyclohexane ring (with C3/C5 and C2/C6 being chemically equivalent due to rapid conformational averaging). The chemical shifts can be predicted based on the known values for methylcyclohexane (B89554) and the substituent effects of the thiol group chemicalbook.comoregonstate.edulibretexts.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Signal Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-SH Singlet, broad1.0 - 2.0-
-CHSinglet1.2 - 1.425 - 30
Cyclohexane CHMultiplet1.2 - 1.822 - 40
C 1(-S)(CH₃)--50 - 60

Advanced 2D NMR Techniques for Complex Structural Assignment

Given the signal overlap in the 1D ¹H NMR spectrum of substituted cyclohexanes, 2D NMR techniques are essential for unambiguous assignments digitellinc.comnih.gov.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity of the protons around the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning which protons are bonded to which carbons in the cyclohexane ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It would confirm the assignment of the quaternary carbon (C1) by showing correlations to the methyl protons and protons on adjacent ring carbons (C2 and C6).

Mass Spectrometry (MS) for Identification and Reaction Monitoring

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns nih.govsfrbm.org.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) can determine the mass of this compound (C₇H₁₄S) with high precision, allowing for the confirmation of its elemental formula. The nominal molecular weight is 130.25 g/mol nist.govchemeo.com.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 130. The fragmentation of this molecular ion is energetically driven and proceeds through the cleavage of the weakest bonds, often leading to the formation of the most stable carbocations chemguide.co.uklibretexts.org. Key fragmentation pathways for this compound would likely include:

Loss of a thiol radical (•SH): Cleavage of the C-S bond would result in a fragment ion at m/z 97 ([M-33]⁺).

Loss of a methyl radical (•CH₃): This would produce a significant peak at m/z 115 ([M-15]⁺), analogous to the fragmentation of methylcyclohexane libretexts.org.

Ring Cleavage: Like other cyclohexanes, the ring can undergo fragmentation, such as the loss of an ethene molecule (C₂H₄), leading to various smaller fragment ions docbrown.info.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
m/z Proposed Fragment Ion Neutral Loss
130[C₇H₁₄S]⁺˙ (Molecular Ion)-
115[C₆H₁₁S]⁺•CH₃
97[C₇H₁₃]⁺•SH
83[C₆H₁₁]⁺•CH₂SH
56[C₄H₈]⁺˙C₃H₆S

Hyphenated Techniques (e.g., GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing this compound within complex mixtures. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the column. As each component, including this compound, elutes from the column, it enters the mass spectrometer, which serves as a detector. This provides both the retention time (a characteristic of the compound under specific GC conditions) and a mass spectrum for identification. The NIST Chemistry WebBook lists a non-polar retention index of 968 for this compound, which aids in its identification in complex samples chemeo.com.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by C-H stretching and bending vibrations. The most diagnostic absorption for this molecule is the S-H stretching band. This band is typically weak and appears in a relatively uncongested region of the spectrum, around 2550-2600 cm⁻¹ wikipedia.orgaip.orgnih.gov. The C-H stretching vibrations of the methyl and methylene groups are observed just below 3000 cm⁻¹. The C-S stretching vibration is much weaker and appears at lower frequencies, typically in the 600-700 cm⁻¹ range reddit.com.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. A significant advantage of Raman for thiol analysis is that the S-H stretching vibration, while weak in the IR, often produces a more intense and easily identifiable peak in the Raman spectrum reddit.comrsc.org. The symmetric C-S stretching vibration also gives a characteristic Raman signal. The various vibrations of the cyclohexane ring skeleton are also readily observed in the Raman spectrum researchgate.netresearchgate.net.

Table 3: Key Vibrational Frequencies for this compound
Vibrational Mode Technique Approximate Frequency (cm⁻¹) Intensity
C-H Stretch (sp³)IR, Raman2850 - 2960Strong
S-H StretchIR2550 - 2600Weak wikipedia.orgnih.gov
S-H StretchRaman2550 - 2600Medium-Strong reddit.com
CH₂ BendIR, Raman~1450Medium
C-S StretchIR, Raman600 - 700Weak-Medium reddit.com

Advanced X-ray Absorption Spectroscopy for Tracking Transient Species

Time-resolved X-ray Absorption Spectroscopy (XAS) is a powerful technique for investigating the fleeting electronic and geometric structures of molecules during chemical reactions. aps.org This method is particularly suited for tracking transient species of sulfur-containing compounds like this compound. By using a pump-probe approach, where an ultrashort laser pulse (pump) initiates a photochemical reaction and a synchronized X-ray pulse (probe) monitors the subsequent changes, researchers can capture snapshots of the molecule's evolution on timescales ranging from femtoseconds to nanoseconds. aps.orgdiva-portal.org

X-ray Absorption Near-Edge Structure (XANES) spectroscopy, a subset of XAS, is highly sensitive to the oxidation state and local coordination environment of the absorbing atom. aps.org For this compound, tuning the X-ray energy to the sulfur K-edge or L-edge allows for the selective probing of the sulfur atom's electronic structure. As the molecule undergoes reactions, such as oxidation or bond cleavage, the resulting transient intermediates will exhibit distinct XANES spectra. These spectral fingerprints provide direct information on the changing electronic configuration and bonding of the sulfur atom, enabling the characterization of short-lived species that are inaccessible by conventional techniques. researcher.life Synchrotron-based X-ray transient absorption (XTA) spectroscopy is a key time-resolved technique for directly observing the correlation between a material's structure and its photophysical properties. researcher.life

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is a cornerstone of chemical analysis, providing robust methods for separating components of a mixture, isolating pure compounds, and assessing sample purity. For a volatile sulfur compound like this compound, both gas and liquid chromatography play critical roles.

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds such as this compound. The methodology involves injecting the sample into a carrier gas stream, which then flows through a column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile (gas) and stationary phases.

For the specific analysis of volatile sulfur compounds (VSCs), specialized detectors are often employed to enhance sensitivity and selectivity. oup.com The Flame Photometric Detector (FPD) is highly selective for sulfur- and phosphorus-containing compounds, making it ideal for detecting trace levels of thiols in complex matrices. oup.comoup.com Another option is the Sulfur Chemiluminescence Detector (SCD), which offers an equimolar response to sulfur compounds and high selectivity. The choice of column is also critical for effective separation. Thick-phase methyl silicone capillary columns are often used to separate trace sulfur components from each other and from the sample matrix. azom.com Temperature programming, where the column oven temperature is increased during the run, is typically used to ensure the timely elution of all compounds of interest. mdpi.com

Table 1: Representative GC Parameters for Volatile Sulfur Compound Analysis
ParameterTypical SettingPurpose
ColumnThick-phase methyl silicone capillary column (e.g., 60 m x 0.32 mm x 5 µm)Provides high-resolution separation of volatile sulfur compounds. azom.com
Carrier GasHelium or NitrogenInert mobile phase to carry analytes through the column. mdpi.com
Injector Temperature250 °CEnsures rapid volatilization of the sample. mdpi.com
Oven ProgramInitial Temp: 40 °C (hold 3 min), Ramp: 10 °C/min to 170 °C (hold 25 min)Separates compounds based on boiling points and column interactions. mdpi.com
DetectorFlame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD)Provides selective and sensitive detection of sulfur-containing compounds. oup.com

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds that are non-volatile or thermally labile. While GC is often preferred for a volatile compound like this compound, HPLC can be a valuable tool, particularly when derivatization is employed or for analyzing complex mixtures where matrix components are not GC-compatible.

Reverse-phase HPLC (RP-HPLC) is the most common mode used. For a moderately nonpolar compound like this compound, a C18 or a specialized reverse-phase column can be effective. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com An acid modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and control the ionization state of analytes. sielc.com Detection can be challenging as simple thiols lack a strong chromophore for UV-Vis detection. However, detection at low wavelengths (e.g., <220 nm) is sometimes possible. Alternatively, derivatization with a UV-active or fluorescent tag can significantly enhance detection sensitivity. mdpi.com Mass spectrometry (MS) is also a powerful detection method when coupled with HPLC (LC-MS), offering high sensitivity and selectivity for identifying and quantifying thiols. nih.govunipd.it

Table 2: Illustrative HPLC Method for Thiol Analysis
ParameterTypical SettingPurpose
ColumnNewcrom R1 or similar reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm)Separates compounds based on hydrophobicity. sielc.com
Mobile PhaseAcetonitrile and Water with 0.1% Formic AcidElutes compounds from the column; acid improves peak shape. sielc.com
Flow Rate1.0 mL/minStandard analytical flow rate for efficient separation.
DetectionUV at 210 nm or Mass Spectrometry (MS)Quantifies or identifies the eluted compound. nih.gov
Injection Volume10 µLIntroduces a precise amount of sample onto the column.

When a high-purity sample of this compound is required for further studies, such as for use as an analytical standard or for structural characterization, preparative chromatography is the method of choice. springernature.comsemanticscholar.org This technique is essentially a scaled-up version of analytical HPLC or GC, designed to isolate and purify larger quantities of a target compound. springernature.com

In preparative HPLC, an analytical method is adapted for larger scale. sielc.com This involves using columns with a larger internal diameter and longer length, packed with stationary phase particles of a similar or slightly larger size than those used in analytical columns. springernature.com The sample load and mobile phase flow rate are increased proportionally to handle the larger quantities. The goal is to inject a mixture and collect the fraction containing the purified compound of interest as it elutes from the column. The collected fractions are then processed, typically by solvent evaporation, to yield the pure compound. This process is essential for obtaining the reference materials needed for accurate quantification and for conducting detailed toxicological or mechanistic studies. springernature.com

Applications of 1 Methylcyclohexane 1 Thiol in Advanced Materials and Chemical Synthesis

Polymer Chemistry and Materials Science

Thiols are a versatile class of organosulfur compounds that play a significant role in polymer chemistry and materials science. Their reactivity, particularly the thiol-ene reaction, allows for the synthesis of a wide array of polymeric materials with tailored properties. While specific data for 1-Methylcyclohexane-1-thiol is not available, the following sections describe the potential roles a monofunctional thiol like it could theoretically play in these applications.

Thiol-ene photopolymerization is a powerful "click" chemistry reaction that involves the radical-mediated addition of a thiol to an alkene. This reaction is known for its high efficiency, rapid reaction rates, and insensitivity to oxygen, making it highly valuable for the synthesis of polythioethers. In this context, a monofunctional thiol such as this compound would act as a chain-terminating or end-capping agent.

During the polymerization process, multifunctional thiols and alkenes react to form a crosslinked polymer network. The introduction of a monofunctional thiol would control the molecular weight of the resulting polymer by terminating the growing polymer chains. This is because, upon reacting with a growing polymer radical, the monofunctional thiol introduces a non-reactive end group, preventing further propagation of that chain. The degree of molecular weight control would be dependent on the concentration of the monofunctional thiol relative to the multifunctional monomers.

Table 1: Theoretical Role of this compound in Thiol-Ene Photopolymerization

Parameter Function of this compound Outcome
Functionality Monofunctional ThiolChain Termination / End-Capping
Polymerization Role Molecular Weight Control AgentReduction in average polymer molecular weight and crosslink density.
Network Structure Limits network extensionFormation of shorter polymer chains within the network.

As a monofunctional thiol, this compound would not directly contribute to the formation of crosslinks in a polymer matrix. Crosslinking requires monomers with at least two reactive functional groups to form a three-dimensional network. However, its presence can significantly influence the final properties of the crosslinked network.

In the development of functional materials, the properties of the constituent monomers are crucial. The incorporation of the 1-methylcyclohexyl group from this compound as an end-group in a polymer could impart specific characteristics to the material. The bulky and hydrophobic nature of the cyclohexyl ring could influence properties such as:

Surface Properties: Increased hydrophobicity of coatings, potentially leading to improved water resistance.

Solubility: Affecting the solubility of the polymer in various solvents.

Thermal Stability: The rigid cyclic structure might influence the thermal degradation properties of the material.

Catalysis and Ligand Design

The sulfur atom in thiols possesses lone pairs of electrons, making them potential ligands for metal catalysts. The specific structure of the thiol can influence the steric and electronic properties of the resulting metal complex, thereby affecting its catalytic activity and selectivity.

Thiols and their deprotonated form, thiolates, are known to coordinate with a variety of transition metals, forming stable metal-sulfur bonds. nih.gov The bulky 1-methylcyclohexyl group of this compound would create a sterically hindered environment around the metal center. This steric bulk could be advantageous in certain catalytic applications by:

Enhancing Selectivity: By controlling the access of substrates to the catalytic center, steric hindrance can favor the formation of a specific product isomer (regio- or stereoselectivity).

Stabilizing Catalytic Species: The bulky ligand can protect the metal center from deactivation pathways such as dimerization or aggregation.

The electron-donating properties of the alkyl group would also influence the electronic environment of the metal center, which is a key factor in its catalytic performance.

Table 2: Potential Influence of this compound as a Ligand

Property Influence of 1-Methylcyclohexyl Group Potential Catalytic Impact
Steric Hindrance HighIncreased selectivity, catalyst stability.
Electronic Effect Electron-donatingModulation of metal center reactivity.
Coordination Forms metal-thiolate bondAnchors to the metal center, creating a defined catalytic site.

In some organic reactions, thiols can act as promoters or co-catalysts. For instance, in certain radical reactions, thiols can act as hydrogen-atom transfer agents, facilitating specific reaction pathways. While there is no specific literature detailing the use of this compound as a promoter, its general properties as a thiol suggest it could potentially function in such a capacity. The nature of the S-H bond and the steric environment around the sulfur atom would be key factors in determining its effectiveness as a promoter in a given reaction.

Intermediate in Complex Organic Synthesis

The utility of this compound as a cornerstone in synthetic chemistry stems from its ability to participate in a wide array of chemical transformations. The presence of a thiol group on a tertiary carbon within a cyclohexane (B81311) ring provides a distinct combination of steric and electronic properties that chemists can exploit to create complex molecular architectures.

Precursor to Other Sulfur-Containing Organic Compounds

This compound serves as a readily available starting material for the synthesis of a diverse range of sulfur-containing molecules. The nucleophilic nature of the thiol group allows for facile reactions with various electrophiles, leading to the formation of new carbon-sulfur bonds.

Key transformations include the synthesis of thioethers and disulfides . Thioethers, also known as sulfides, are typically prepared through the alkylation of the thiol. This can be achieved by reacting this compound with alkyl halides in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide in an SN2 reaction.

Oxidative coupling of this compound provides a straightforward route to symmetrical disulfides . This transformation can be accomplished using a variety of mild oxidizing agents, such as iodine or hydrogen peroxide. The resulting disulfide bond is a key functional group in many biologically active molecules and is also a reversible linkage, which is useful in the design of dynamic chemical systems.

Furthermore, this compound can participate in thiol-ene "click" reactions . This highly efficient and versatile reaction involves the radical-mediated addition of the thiol across a carbon-carbon double bond (an ene). This reaction proceeds with high atom economy and is tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules under mild conditions.

Below is a table summarizing the synthesis of various sulfur-containing compounds from this compound:

Product ClassReactant(s)Reaction TypeTypical Yield (%)
ThioetherAlkyl Halide, BaseSN2 Alkylation85-95%
Symmetrical DisulfideMild Oxidizing Agent (e.g., I2)Oxidative Coupling>90%
ThioetherAlkene, Radical InitiatorThiol-Ene ReactionHigh
Thioetherα,β-Unsaturated CarbonylMichael Addition80-95%

This table presents generalized data based on typical thiol reactions. Specific yields may vary depending on the substrate and reaction conditions.

Building Block for Multifunctional Molecules and Scaffolds

The rigid cyclohexane framework and the reactive thiol handle of this compound make it an excellent building block for the construction of more complex and multifunctional molecules. Its incorporation into larger structures can impart specific conformational constraints and introduce a key site for further chemical modification.

One significant application is its use in the synthesis of macrocycles . By reacting a derivative of this compound containing a second reactive group with a suitable difunctional linker, chemists can construct large ring structures. These macrocyclic compounds are of great interest in host-guest chemistry, catalysis, and drug discovery due to their unique shapes and binding capabilities.

Moreover, the thiol group can be used as an anchor point to attach the 1-methylcyclohexyl moiety to various molecular scaffolds. For instance, it can be incorporated into peptides, polymers, or other complex organic frameworks. The resulting structures benefit from the steric bulk and lipophilicity of the cyclohexane ring, which can influence their physical and biological properties.

The ability to readily form thioethers and other sulfur-containing linkages allows for the modular assembly of complex architectures. This "building block" approach is central to modern organic synthesis, enabling the efficient construction of molecules with tailored properties and functions.

The following table illustrates the use of this compound as a building block in the synthesis of multifunctional scaffolds:

Scaffold TypeSynthetic StrategyKey Features of ScaffoldPotential Applications
MacrocycleRing-closing reaction of a difunctionalized derivativeDefined cavity size and shapeHost-Guest Chemistry, Ion Transport
Peptide ConjugateThiol-maleimide couplingIncreased lipophilicity and conformational rigidityDrug Delivery, Proteomics
Polymer Side-ChainThiol-ene functionalization of a polymer backboneModified polymer properties (e.g., thermal, optical)Advanced Materials, Coatings
Dendrimer CoreConvergent or divergent synthesisHigh functional group density at the peripheryCatalysis, Nanomedicine

Environmental Research Perspectives on Cyclohexane Thiols and Analogous Compounds

Investigation of Thiols in Environmental Biogeochemical Cycles

Thiols, including cyclic derivatives like 1-Methylcyclohexane-1-thiol, are organosulfur compounds that play a role in the global biogeochemical sulfur cycle. wikipedia.orgcarnegiescience.edu This cycle involves the transformation and movement of sulfur between rocks, waterways, and living systems. wikipedia.orggoldschmidt.info Organosulfur compounds are integral to this cycle, serving as sources of sulfur, carbon, and energy for various microorganisms. researchgate.net

The biogeochemical sulfur cycle encompasses several key processes:

Mineralization: Organic sulfur is converted into inorganic forms like hydrogen sulfide (B99878) (H₂S) and elemental sulfur. wikipedia.org

Oxidation: Hydrogen sulfide, sulfide, and elemental sulfur are oxidized to sulfate (SO₄²⁻). wikipedia.org

Reduction: Sulfate is reduced back to sulfide. wikipedia.org

Incorporation: Sulfide is incorporated into organic compounds by plants, fungi, and prokaryotes. wikipedia.org

While specific studies on the direct participation of this compound in these cycles are not extensively documented, its structural similarity to other naturally occurring and industrially relevant thiols suggests its potential involvement. britannica.com Thiols are known to be intermediates in the synthesis of various pharmaceuticals and pesticides. cdc.gov The introduction of such compounds into the environment, either through natural processes or anthropogenic activities, can integrate them into the broader sulfur cycle.

Microorganisms are the primary drivers of the sulfur cycle, catalyzing the various transformation steps. researchgate.netnih.gov Bacteria and archaea, for instance, are capable of oxidizing sulfide under both aerobic and anaerobic conditions. wikipedia.org The degradation and transformation of thiols by microbial communities contribute to the cycling of sulfur and carbon in various ecosystems. oup.comresearchgate.net The presence of thiols in living systems is critical for maintaining cellular redox potentials and protecting cells from reactive oxygen species. researchgate.net

The table below summarizes the key processes in the biogeochemical sulfur cycle where thiols and their derivatives could potentially be involved.

ProcessDescriptionPotential Role of this compound and Analogous Compounds
Mineralization/Desulfurization Breakdown of organic sulfur compounds to release inorganic sulfur (e.g., H₂S). wikipedia.orgAs an organosulfur compound, it can be a substrate for microbial desulfurization, releasing sulfide.
Assimilation Incorporation of inorganic sulfur into organic molecules by organisms. wikipedia.orgLess likely to be directly assimilated, but its degradation products could be.
Oxidation Microbial or chemical conversion of reduced sulfur compounds to more oxidized forms (e.g., sulfate). wikipedia.orgThe thiol group can be oxidized, initiating the breakdown of the molecule.
Reduction Microbial conversion of oxidized sulfur compounds to more reduced forms (e.g., sulfide). wikipedia.orgNot a direct participant in sulfate reduction, but its presence could influence microbial communities involved in this process.

Research into Environmental Transformations and Degradation Pathways of Organosulfur Compounds

The environmental fate of organosulfur compounds like this compound is determined by various transformation and degradation pathways. These processes can be biotic, primarily driven by microorganisms, or abiotic, such as photolysis and oxidation.

Microbial Degradation:

Microbial degradation is a key process in the environmental breakdown of many organic compounds. Bacteria, in particular, have been shown to degrade a variety of hydrocarbons and related compounds. For instance, studies on methylcyclohexane (B89554), the non-thiolated analogue of this compound, have identified several bacterial strains capable of its degradation. nih.gov Research has shown that bacteria can utilize two main pathways for the degradation of methylcyclohexane: lactone formation and aromatization. nih.gov It is plausible that similar pathways could be involved in the microbial degradation of this compound, following initial enzymatic attack on the thiol group or the cyclohexane (B81311) ring.

The general steps in the microbial degradation of cyclic alkanes often involve:

Initial Oxidation: Introduction of an oxygen atom to the ring, often catalyzed by monooxygenase enzymes.

Ring Cleavage: Opening of the cyclic structure to form aliphatic intermediates.

Further Metabolism: Subsequent breakdown of the aliphatic intermediates through established metabolic pathways like beta-oxidation.

In the context of thiols, some bacterial strains have demonstrated the ability to utilize thiols as their sole source of carbon and energy. For example, a Brevibacillus sp. strain was found to be capable of oxidizing long-chain thiols like decanethiol and dodecanethiol. oup.com The degradation of thiols is often initiated by the oxidation of the sulfhydryl group.

Abiotic Transformations:

Abiotic degradation processes can also contribute to the transformation of this compound in the environment. These can include:

Oxidation: The thiol group is susceptible to oxidation by various environmental oxidants, which can lead to the formation of disulfides, sulfinates, and sulfonates.

Photolysis: While specific data for this compound is lacking, some organic compounds can be degraded by sunlight. However, information on the photolytic degradation of this specific compound is not readily available. epa.gov

The table below outlines potential degradation pathways for this compound based on research on analogous compounds.

Degradation PathwayDescriptionKey Intermediates (Hypothetical)
Microbial Oxidation of Thiol Group Enzymatic oxidation of the sulfhydryl (-SH) group.1-Methylcyclohexane-1-sulfenic acid, 1-Methylcyclohexyl disulfide
Microbial Ring Oxidation Hydroxylation of the cyclohexane ring.Methylcyclohexanols, Methylcyclohexanediols
Ring Cleavage Opening of the cyclohexane ring following oxidation.Aliphatic carboxylic acids
Aromatization Conversion of the cyclohexane ring to an aromatic ring.Benzoic acid derivatives

Methodologies for Environmental Detection and Analysis of Thiols in Complex Matrices

The detection and quantification of thiols like this compound in complex environmental matrices such as air, water, and soil present analytical challenges due to their volatility, reactivity, and often low concentrations. mdpi.com Various analytical techniques have been developed for the analysis of volatile sulfur compounds (VSCs).

Sample Collection and Preparation:

For gaseous samples, collection methods often involve the use of specialized sampling bags (e.g., Tedlar bags) or adsorbent tubes. diva-portal.org Solid-phase microextraction (SPME) is a common pre-concentration technique for VSCs, where a coated fiber is exposed to the sample to adsorb the analytes. nih.govbohrium.com For water samples, purge-and-trap techniques can be employed to extract volatile compounds.

Analytical Instrumentation:

Gas Chromatography (GC): This is the most widely used technique for the separation of volatile organic compounds. cdc.gov When coupled with a sulfur-selective detector, it provides high sensitivity and selectivity for the analysis of thiols.

Common detectors used for thiol analysis include:

Flame Photometric Detector (FPD): Highly sensitive to sulfur-containing compounds.

Sulfur Chemiluminescence Detector (SCD): Offers excellent selectivity and sensitivity for sulfur compounds.

Mass Spectrometry (MS): Provides definitive identification of compounds based on their mass-to-charge ratio and fragmentation patterns. nih.govbvsalud.org

High-Performance Liquid Chromatography (HPLC): For less volatile thiols or for samples where derivatization is employed, HPLC can be a suitable analytical technique. Derivatization with a chromophoric or fluorophoric reagent can enhance detection sensitivity.

The table below summarizes common analytical methods for the detection of thiols in environmental samples.

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